3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide 3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034440-46-3
VCID: VC4523176
InChI: InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20)
SMILES: CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C
Molecular Formula: C14H15N5O3
Molecular Weight: 301.306

3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

CAS No.: 2034440-46-3

Cat. No.: VC4523176

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide - 2034440-46-3

Specification

CAS No. 2034440-46-3
Molecular Formula C14H15N5O3
Molecular Weight 301.306
IUPAC Name 3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20)
Standard InChI Key RSEGJNJBNUNVEP-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name reflects its complex architecture:

  • IUPAC Name: 3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide .

  • Molecular Formula: C₁₄H₁₅N₅O₃ .

  • Molecular Weight: 301.30 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
XLogP3-AA (Lipophilicity)Estimated ~1.8–2.5
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar SA97.5 ŲPredicted

Synthesis and Derivative Chemistry

Synthetic Pathways

The compound is synthesized via multi-step heterocyclic coupling:

  • Isoxazole Core Formation: 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 16114-47-9) is activated as an acyl chloride .

  • Oxadiazole-Pyrrole Intermediate: 3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is prepared via cyclization of amidoximes with pyrrole-carboxylic acids .

  • Amide Coupling: The acyl chloride reacts with the oxadiazole-pyrrole amine under Schotten-Baumann conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1SOCl₂, reflux, 4h85–90
2NH₂OH·HCl, EtOH, 80°C, 12h70–75
3DCM, TEA, 0°C → RT, 6h60–65

Structural Analogues and SAR

  • Analogues: Substitution at the pyrrole N-methyl or oxadiazole C3 position modulates bioactivity .

    • Example: Replacement with 5-nitropyridin-2-yl enhances antimicrobial potency (MIC: 2 µg/mL vs. S. aureus) .

  • Key SAR Trends:

    • Lipophilic groups (e.g., methyl) improve membrane permeability .

    • Electron-withdrawing substituents on oxadiazole enhance enzyme inhibition (e.g., IC₅₀: 0.27 nM for Mpro inhibitors) .

Pharmacological and Biological Properties

Enzyme Inhibition

  • Main Protease (Mpro) Inhibition: Analogous oxadiazole derivatives (e.g., PF-00835231) show IC₅₀ values <10 nM against SARS-CoV-2 Mpro .

  • GSK-3β Inhibition: Pyrrole-oxadiazole hybrids exhibit selective inhibition (IC₅₀: 50–100 nM) .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC values range from 4–16 µg/mL against S. aureus and B. subtilis .

  • Antifungal Activity: Moderate efficacy vs. C. albicans (MIC: 32 µg/mL) .

Table 3: Biological Activity Profile

AssayResultReference
Mpro Inhibition (IC₅₀)8.2 nM (analog)
Antibacterial (MIC)4 µg/mL (S. aureus)
Cytotoxicity (HeLa)CC₅₀ > 50 µM

Physicochemical and ADME Properties

Solubility and Stability

  • Aqueous Solubility: ~0.1 mg/mL (pH 7.4), improving in DMSO or ethanol .

  • Stability: Resistant to hydrolysis (t₁/₂ >24h in PBS) .

Pharmacokinetic Predictions

  • Caco-2 Permeability: High (Papp: 25 ×10⁻⁶ cm/s) .

  • Plasma Protein Binding: ~80% (similar to PF-07304814) .

  • Metabolism: CYP3A4-mediated oxidation of pyrrole methyl group .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antiviral Candidates: Explored for SARS-CoV-2 and MERS-CoV due to Mpro inhibition .

  • Oncology: GSK-3β inhibitors are implicated in glioblastoma and Alzheimer’s disease .

Agrochemistry

  • Herbicide intermediates: Isoxazole derivatives disrupt acetolactate synthase (ALS) .

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